DHFR Inhibitory Potency Relative to Classical Antifolates and Intra-Class Analogs
The 2-heteroarylthio-quinazolin-4(3H)-one series, which includes the target compound's structural scaffold, demonstrates nanomolar to low-micromolar DHFR inhibition. Compounds 21, 25, and 39 in this series achieved IC50 values of 0.3–0.8 μM against DHFR [1]. In comparison, methotrexate inhibits human DHFR with an IC50 of approximately 0.022 μM (22 nM), placing the series approximately 14- to 36-fold less potent than the classical clinical antifolate at the enzymatic level [2]. Notably, within the same 2-heteroarylthio-quinazolin-4(3H)-one series, the least potent analogs exhibit IC50 values above 12 μM, confirming that the 1-phenyl-1H-tetrazol-5-ylthio substitution pattern contributes to activity within the higher-potency region of this chemical space [1].
| Evidence Dimension | In vitro DHFR enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.3–0.8 μM (DHFR IC50 range for active 2-heteroarylthio-quinazolin-4(3H)-one congeners including tetrazole-thioether-bearing analogs) [1] |
| Comparator Or Baseline | Methotrexate: IC50 = 0.022 μM (human DHFR); least potent 2-heteroarylthio-quinazolin-4(3H)-one analogs: IC50 > 12 μM [1] [2] |
| Quantified Difference | Target series 14- to 36-fold less potent than methotrexate at enzyme level; ≥15-fold more potent than the weakest intra-series analogs |
| Conditions | In vitro DHFR enzyme inhibition assay; UV-Vis spectrophotometric monitoring of DHF-to-THF conversion |
Why This Matters
This positions the compound as a nonclassical antifolate with moderate DHFR affinity, potentially avoiding the dose-limiting toxicities associated with high-affinity classical DHFR inhibitors while retaining meaningful target engagement.
- [1] Al-Omary FAM, Hassan GS, El-Messery SM, Nagi MN, Habib EE, El-Subbagh HI. Nonclassical antifolates, part 3: synthesis, biological evaluation and molecular modeling study of some new 2-heteroarylthio-quinazolin-4-ones. European Journal of Medicinal Chemistry. 2013;63:33-45. doi:10.1016/j.ejmech.2012.12.061 View Source
- [2] Table 1. Inhibitory Concentrations (IC50 in μM) and Selectivity Ratios for 2–17 Against Isolated Human and ecDHFR. Published 2013-12-04. PMCID: PMC3855004. View Source
